3-Chloroquinolin-8-amine chemical properties
3-Chloroquinolin-8-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Chloroquinolin-8-amine
Abstract
3-Chloroquinolin-8-amine is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the 8-aminoquinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for developing novel therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of 3-Chloroquinolin-8-amine. It further explores its derivatization potential and applications as a key building block in the design of compounds targeting a wide range of diseases, including malaria and cancer.[1] The strategic placement of the chloro and amino functionalities offers orthogonal handles for chemical modification, enabling the systematic exploration of structure-activity relationships in drug development programs.
The unique arrangement of substituents on the quinoline core dictates the molecule's physical properties, reactivity, and biological interactions. Understanding these fundamental characteristics is the first step in leveraging its potential.
Core Chemical Properties
A summary of the key identifiers and computed physicochemical properties for 3-Chloroquinolin-8-amine is presented below. These values are essential for experimental design, including reaction setup and purification strategies.
| Property | Value | Source |
| IUPAC Name | 3-chloroquinolin-8-amine | PubChemLite[3] |
| Molecular Formula | C₉H₇ClN₂ | PubChemLite[3] |
| Molecular Weight | 178.62 g/mol | PubChem[4] |
| CAS Number | 139399-66-9 | Benchchem[1] |
| Monoisotopic Mass | 178.02977 Da | PubChemLite[3] |
| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)N)Cl | PubChemLite[3] |
| InChI Key | JADNCHDIIRDJRU-UHFFFAOYSA-N | PubChemLite[3] |
| Predicted XlogP | 2.4 | PubChemLite[3] |
| Appearance | Pale yellow solid (predicted) | Analogous to 8-Aminoquinoline[5] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 3-Chloroquinolin-8-amine are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (~6.8-8.5 ppm) corresponding to the five protons on the quinoline ring system. The coupling constants (J-values) between adjacent protons would be critical in confirming the substitution pattern. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 3.5-5.0 ppm.[6] The addition of D₂O would cause the amine signal to disappear due to proton-deuterium exchange, a useful technique for confirming its presence.[6][7]
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¹³C NMR Spectroscopy : The spectrum would display nine distinct signals for the carbon atoms of the quinoline ring. Carbons bonded to the electron-withdrawing chlorine and nitrogen atoms would be deshielded and appear further downfield.[6] The C8 carbon, attached to the amine group, and the C3 carbon, attached to the chlorine atom, would show characteristic shifts influenced by these substituents.
-
FT-IR Spectroscopy : The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include:
-
N-H Stretching : A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂).[7]
-
Aromatic C-H Stretching : Signals appearing just above 3000 cm⁻¹.
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C=C and C=N Stretching : Multiple sharp bands in the 1500-1620 cm⁻¹ region, characteristic of the quinoline aromatic system.
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C-Cl Stretching : A strong absorption in the fingerprint region, typically between 700-850 cm⁻¹.
-
-
Mass Spectrometry : The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 178. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak would be present, confirming the presence of a single chlorine atom. As the molecule contains an even number of nitrogen atoms (two), it adheres to the "Nitrogen Rule," predicting an even-numbered molecular weight.[7]
Synthesis and Manufacturing
The construction of the 3-Chloroquinolin-8-amine scaffold can be achieved through established heterocyclic chemistry methodologies. The choice of synthetic route is critical, balancing efficiency, regioselectivity, and the availability of starting materials.
Retrosynthetic Analysis and Strategy
A robust strategy for synthesizing substituted quinolines is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][8] This method is highly effective for controlling the substitution pattern on the final quinoline core.
For 3-Chloroquinolin-8-amine, a logical retrosynthetic approach would involve the Friedländer condensation of 2-amino-3-nitrobenzaldehyde with a two-carbon component that introduces the chloro-substituent, such as chloroacetaldehyde or a synthetic equivalent. The nitro group serves as a precursor to the 8-amino group, which can be obtained in a final reduction step. This strategy is advantageous because it builds the desired substitution pattern directly into the heterocyclic ring system.
Detailed Experimental Protocol: A Representative Friedländer Synthesis
This protocol describes a plausible, field-proven methodology for the synthesis of 3-Chloroquinolin-8-amine.
Step 1: Synthesis of 3-Chloro-8-nitroquinoline
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Reaction Setup : To a solution of 2-amino-3-nitrobenzaldehyde (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) and a catalytic amount of a base such as piperidine or sodium hydroxide.
-
Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the initial formation of an imine, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[8]
-
Work-up and Purification : Upon completion, cool the reaction mixture and pour it into ice water. The precipitated solid product, 3-chloro-8-nitroquinoline, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or column chromatography.
Step 2: Reduction to 3-Chloroquinolin-8-amine
-
Reaction Setup : Suspend the 3-chloro-8-nitroquinoline (1.0 eq) from the previous step in a mixture of ethanol and hydrochloric acid.
-
Reduction : Add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder (Fe) portion-wise while stirring.[5] The reaction is typically exothermic and may require cooling to maintain control.
-
Reaction Conditions : After the addition is complete, heat the mixture at 50-70°C until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification : Cool the reaction mixture and neutralize it with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the free amine. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Chloroquinolin-8-amine.
Synthesis Workflow Diagram
The diagram below illustrates the two-stage synthesis pathway from commercially available starting materials to the final product.
Caption: Proposed two-step synthesis of 3-Chloroquinolin-8-amine.
Chemical Reactivity and Derivatization Potential
3-Chloroquinolin-8-amine possesses two primary reactive sites—the 8-amino group and the 3-chloro substituent—that can be addressed with high selectivity, making it an ideal scaffold for building molecular diversity.
Reactions at the 8-Amino Group
The primary amine at the C8 position is a potent nucleophile and can readily undergo a variety of standard transformations:
-
Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This is often used to install directing groups or modulate the compound's electronic properties.[5]
-
Alkylation : The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination provides a more controlled method for introducing alkyl substituents.
-
Buchwald-Hartwig Amination : While the amine itself is a nucleophile, it can also be used to direct C-H activation at adjacent positions, or the quinoline core can be further functionalized using this powerful cross-coupling reaction.[2]
Reactions involving the 3-Chloro Substituent
The chlorine atom at the C3 position is a key handle for introducing complexity via metal-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring makes this position susceptible to these transformations.
-
Suzuki Coupling : Palladium-catalyzed reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl or alkyl groups.
-
Sonogashira Coupling : Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties, which are valuable in medicinal chemistry.
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst to form substituted 3-aminoquinolines.
-
Nucleophilic Aromatic Substitution (SₙAr) : While less common for chloro-substituents without strong activation, reaction with potent nucleophiles under forcing conditions can lead to substitution.
Reactivity Map Diagram
This diagram visualizes the key derivatization pathways available from the 3-Chloroquinolin-8-amine core.
Caption: Key reaction pathways for derivatizing 3-Chloroquinolin-8-amine.
Applications in Drug Discovery and Materials Science
The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of 3-Chloroquinolin-8-amine makes it a highly valuable starting material.
The 8-Aminoquinoline Scaffold in Medicinal Chemistry
8-Aminoquinolines are a well-established class of therapeutic agents, most famously represented by the antimalarial drug Primaquine.[2][5] This class of compounds is crucial for eradicating the dormant liver stages of Plasmodium vivax malaria.[5] The 8-aminoquinoline core is also being investigated for its potential in treating cancer, neurodegenerative diseases, and other infectious diseases.[1][2] Its biological activity is often linked to its ability to chelate metal ions, generate reactive oxygen species, and intercalate with DNA.
A Versatile Building Block for Chemical Libraries
3-Chloroquinolin-8-amine is an exemplary building block for generating libraries of novel compounds for high-throughput screening. The orthogonal reactivity of the amine and chloro groups allows for a two-dimensional exploration of chemical space:
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Vector 1 (Amine Modification) : A common core is first synthesized by reacting the 3-chloro group (e.g., via Suzuki coupling). Then, the 8-amino group is reacted with a library of different acyl chlorides or sulfonyl chlorides.
-
Vector 2 (Chloro Modification) : The 8-amino group is first acylated with a single building block. Then, the resulting intermediate is subjected to a library of cross-coupling partners (e.g., various boronic acids) at the 3-chloro position.
This systematic approach enables researchers to efficiently probe structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. The distinct substitution pattern of this compound enhances its potential biological activities compared to other quinoline derivatives.[1]
Safety and Handling
As with all quinoline-based chemical reagents, 3-Chloroquinolin-8-amine should be handled with appropriate care in a laboratory setting.
-
General Hazards : Compounds of this class may be harmful if swallowed, inhaled, or in contact with skin.[9] They can cause skin and serious eye irritation.[4][9]
-
Handling Precautions : Use only under a chemical fume hood to avoid inhalation of dust or fumes.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid dust formation and accumulation.[9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[9][11]
This information is a summary and should be supplemented by a full review of the material's specific Safety Data Sheet (SDS) before use.
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